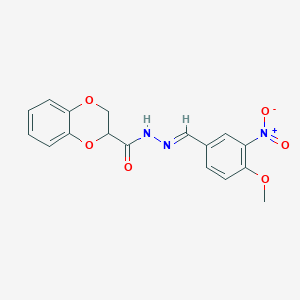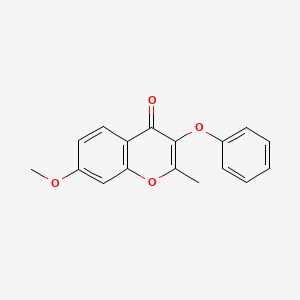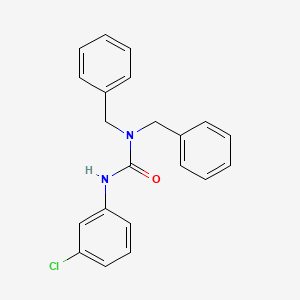![molecular formula C19H22N2O4 B5745122 N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B5745122.png)
N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide, also known as ML277, is a small molecule that has gained attention in recent years for its potential use in scientific research. This compound is a selective activator of the Kir7.1 potassium channel, which is involved in various physiological processes such as cell volume regulation and pH homeostasis. In
作用机制
N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide acts as a positive allosteric modulator of Kir7.1 channels, meaning that it enhances the channel's activity without directly binding to the channel pore. The exact mechanism of N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide's action on Kir7.1 channels is not fully understood, but it is thought to involve a conformational change in the channel protein that increases its sensitivity to potassium ions.
Biochemical and Physiological Effects:
N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide has been shown to increase potassium ion conductance and membrane hyperpolarization in cells expressing Kir7.1 channels. This effect is selective for Kir7.1 channels, as N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide does not activate other potassium channels. N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide has also been shown to regulate cell volume and pH homeostasis in various cell types. In addition, N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide has been implicated in the regulation of intraocular pressure, suggesting its potential use in the treatment of glaucoma.
实验室实验的优点和局限性
One advantage of N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide is its selectivity for Kir7.1 channels, which allows for specific investigation of the role of these channels in various physiological processes. N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide also has a high potency, meaning that it can be used at low concentrations in experiments. However, one limitation of N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide is its relatively short half-life, which may require frequent dosing in experiments. In addition, N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide's mechanism of action is not fully understood, which may limit its use in certain types of experiments.
未来方向
There are several future directions for N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide research. One direction is to investigate the role of Kir7.1 channels in diseases such as hypertension and glaucoma, and to explore the potential therapeutic use of N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide in these conditions. Another direction is to study the interaction of N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide with other potassium channels and ion channels, to better understand its mechanism of action. Additionally, N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide could be used in combination with other compounds to investigate their synergistic effects on Kir7.1 channel activity. Finally, N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide could be modified to improve its pharmacokinetic properties, such as its half-life and bioavailability, for potential clinical use.
合成方法
The synthesis of N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide involves several steps, including the coupling of 2-(isopropylcarbamoyl)phenylboronic acid with 3,4-dimethoxybenzaldehyde, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the reduced intermediate with 2-chloro-N-(4-morpholinyl)acetamide. This synthesis method has been optimized to produce high yields of pure N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide.
科学研究应用
N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide has been primarily used in scientific research to study the Kir7.1 potassium channel. This channel is expressed in various tissues, including the kidney, retina, and brain. N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide has been shown to selectively activate Kir7.1 channels, leading to increased potassium ion conductance and membrane hyperpolarization. This compound has been used to investigate the role of Kir7.1 channels in regulating cell volume and pH homeostasis, as well as in the pathophysiology of diseases such as glaucoma and hypertension.
属性
IUPAC Name |
3,4-dimethoxy-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-12(2)20-19(23)14-7-5-6-8-15(14)21-18(22)13-9-10-16(24-3)17(11-13)25-4/h5-12H,1-4H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEYGHQXTYLPNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2'-[(phenylsulfonyl)imino]diacetamide](/img/structure/B5745042.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,4-dimethylphenoxy)-N-methylacetamide](/img/structure/B5745053.png)

![N-3-pyridinyl-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B5745063.png)
![N-(2-fluorophenyl)-N'-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5745068.png)


![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5745091.png)
![N'-{[(4-bromophenoxy)acetyl]oxy}-2-(4-chlorophenyl)ethanimidamide](/img/structure/B5745094.png)


![2-[4-(2-methoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5745138.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B5745140.png)
![3-[(4-chlorobenzyl)amino]-2-cyclohexen-1-one](/img/structure/B5745151.png)